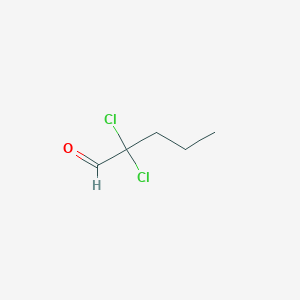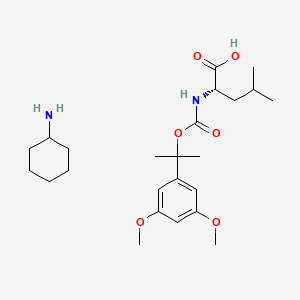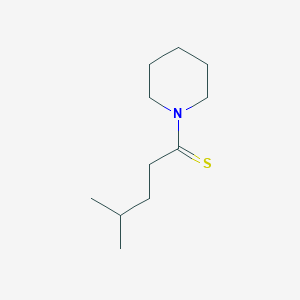
4-Methyl-1-(piperidin-1-yl)pentane-1-thione
Overview
Description
Scientific Research Applications
Coordination Chemistry
4-Methyl-1-(piperidin-1-yl)pentane-1-thione plays a role in the formation of nickel(II) and copper(II) complexes through the interaction with Schiff base ligands. These complexes exhibit unique properties such as positional isomerism, which is a rare phenomenon in coordination chemistry. The study of these complexes provides insights into the structural aspects of metal-ligand interactions and the influence of ligand structure on the properties of the metal complexes (Chattopadhyay et al., 2006).
Synthetic Chemistry
In synthetic chemistry, this compound is involved in the synthesis of thioanalogues of nicotine and related compounds. These thioanalogues are synthesized using Lawesson's reagent and are characterized by various spectroscopic methods. The structural elucidation of these compounds contributes to our understanding of their chemical properties and potential applications in various fields (Wojciechowska-Nowak et al., 2011).
Corrosion Inhibition
Piperidine derivatives, including those structurally related to this compound, have been studied for their potential as corrosion inhibitors for metals. Quantum chemical calculations and molecular dynamics simulations are used to investigate the adsorption and corrosion inhibition properties of these derivatives on iron surfaces. Understanding the interaction between these inhibitors and metal surfaces can lead to the development of more effective corrosion protection strategies (Kaya et al., 2016).
Material Science
In material science, derivatives of this compound are explored for their applications in modifying the properties of polymers. For example, the functionalization of polystyrene with N-alicyclic piperidine-based cations, which share structural features with this compound, results in anion-exchange membranes with enhanced alkaline stability. These membranes have potential applications in alkaline fuel cells and water electrolyzers (Olsson et al., 2020).
Maillard Reaction Studies
The compound is also relevant in the study of Maillard reactions, particularly in the formation of lysine-specific reaction products. Piperidine, related to this compound, can undergo further interactions to form various Maillard reaction products. Understanding these reactions is crucial in food chemistry, as they can influence the flavor, color, and safety of food products (Nikolov & Yaylayan, 2010).
Properties
IUPAC Name |
4-methyl-1-piperidin-1-ylpentane-1-thione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H21NS/c1-10(2)6-7-11(13)12-8-4-3-5-9-12/h10H,3-9H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IWHGQDNOQCNXJH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCC(=S)N1CCCCC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H21NS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90375032 | |
| Record name | 4-Methyl-1-(piperidin-1-yl)pentane-1-thione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90375032 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
199.36 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
289677-13-0 | |
| Record name | 4-Methyl-1-(1-piperidinyl)-1-pentanethione | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=289677-13-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Methyl-1-(piperidin-1-yl)pentane-1-thione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90375032 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


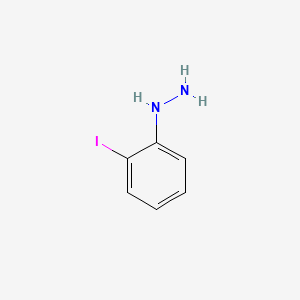
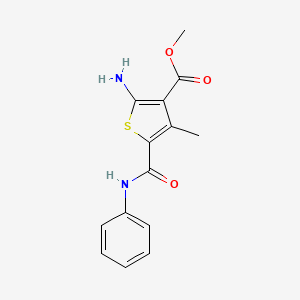

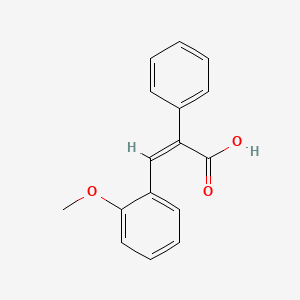

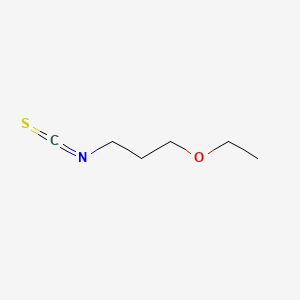

![3-[4-(2-Hydroxyethyl)piperazin-1-yl]-3-oxopropanoic acid](/img/structure/B1597627.png)
![2-(Chloromethyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-amine](/img/structure/B1597628.png)
![N-(2,6-Dichloro-3-methylphenyl)-2-[(3,4-dimethylphenyl)sulfanyl]acetamide](/img/no-structure.png)

